molecular formula C40H57N5O7 B1684676 Carfilzomib CAS No. 868540-17-4

Carfilzomib

Número de catálogo B1684676
Número CAS: 868540-17-4
Peso molecular: 719.9 g/mol
Clave InChI: BLMPQMFVWMYDKT-NZTKNTHTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Carfilzomib is an antineoplastic agent, which means it interferes with the growth of cancer cells, leading to their destruction . It is a synthetic tetrapeptide consisting of morpholin-4-acetyl, L-2-amino-4-phenylbutanoyl, L-leucyl, and L-phenylalanyl residues . It is used in the treatment of multiple myeloma .


Synthesis Analysis

Carfilzomib is synthesized using racemization-free methods . These methods employ a fragment-based approach involving active esters . The synthesis of carfilzomib has been improved through continuous process improvement, including the synthesis of the epoxyketone warhead .


Molecular Structure Analysis

Carfilzomib has a molecular formula of C40H57N5O7 and a molecular weight of 719.9 g/mol . It is made up of four modified peptides .


Chemical Reactions Analysis

Carfilzomib has been associated with changes in cellular and functional characteristics of human induced pluripotent stem cell-derived cardiomyocytes . It has also been found to cause alterations in mitochondrial membrane potential, ATP production, and mitochondrial oxidative respiration .

Aplicaciones Científicas De Investigación

Treatment of Relapsed and Refractory Multiple Myeloma

Carfilzomib is a promising proteasome inhibitor for the treatment of relapsed and refractory multiple myeloma . It binds irreversibly with proteasome to overcome the major toxicities and resistance associated with bortezomib . It controls the levels of key regulatory proteins such as cyclins and caspases in both normal and tumor cells .

Role in Cell Survival and Progression

The proteasome is crucial for the degradation of intracellular proteins and plays an important role in mediating a number of cell survival and progression events . Cancer cells are more dependent on the ubiquitin proteasome pathway (UPP) due to the accumulation of proteins in response to uncontrolled gene transcription .

Induction of Cell Cycle Arrest and Apoptosis

Inhibition of proteasomes results in the induction of cell cycle arrest and apoptosis via modulation of several pathways including stabilization of p53, activation of C-Jun NH2-terminal kinase (JNK), and deactivation of nuclear factor kappa-B (NFκB) leading to activation of both intrinsic and extrinsic caspase cascades .

Investigation of Carfilzomib Induced Cardiotoxicity

A recent study investigated the molecular mechanism of carfilzomib induced cardiotoxicity in mice . The upregulation of protein phosphatase (PP)-2A activity by carfilzomib and the subsequent inhibition of AMPKα (AMP-activated protein kinase α subunit) mediated autophagy is closely associated with the carfilzomib induced cardiac toxicity .

Treatment of Human Induced Pluripotent Stem Cell–Derived Cardiomyocytes

Carfilzomib treatment causes molecular and functional alterations of human induced pluripotent stem cell–derived cardiomyocytes . It reduces mitochondrial membrane potential, ATP production, and mitochondrial oxidative respiration and increases mitochondrial oxidative stress .

Role in Multiple Myeloma Treatment Regimens

Carfilzomib-based regimens in the treatment of multiple myeloma have good curative effect and safety . The first-line and first-time relapse patients have better curative effect .

Effects on Aromatic Amino Acid Metabolism

Carfilzomib treatment has been found to cause an increase in metabolites in the plasma and kidney of the treated mice and a decrease in the urine of the same mice .

Sequential Use in Relapsed or Refractory Multiple Myeloma

The sequential use of Carfilzomib has been studied in patients with relapsed or refractory multiple myeloma . The primary endpoint of this study was to assess the overall response rate in two groups of patients who received both Carfilzomib and Pomalidomide for relapsed or refractory multiple myeloma .

Mecanismo De Acción

Target of Action

Carfilzomib primarily targets the proteasome , a protease complex crucial for the degradation of intracellular proteins . The proteasome plays an important role in mediating cell survival and progression events by controlling the levels of key regulatory proteins such as cyclins and caspases . Cancer cells, compared to normal cells, are more dependent on the ubiquitin proteasome pathway (UPP) due to the accumulation of proteins in response to uncontrolled gene transcription .

Mode of Action

Carfilzomib is a proteasome inhibitor that acts by irreversibly and selectively binding to N-terminal threonine-containing active sites of the 20S proteasome, the proteolytic core particle within the 26S proteasome . This interaction leads to the inhibition of the proteasome’s function.

Biochemical Pathways

The inhibition of proteasomes by Carfilzomib results in the induction of cell cycle arrest and apoptosis via modulation of several pathways . These include the stabilization of p53, activation of C-Jun NH2-terminal kinase (JNK), and deactivation of nuclear factor kappa-B (NFκB), leading to activation of both intrinsic and extrinsic caspase cascades .

Pharmacokinetics

Carfilzomib is rapidly and extensively metabolized, primarily via extrahepatic pathways, principally peptidase cleavage and epoxide hydrolysis . The cytochrome P450 enzyme system plays a minor role in the metabolism of carfilzomib . Carfilzomib displays high plasma clearance, a short-terminal half-life, and rapid and wide tissue distribution .

Result of Action

Carfilzomib treatment causes molecular and functional alterations. It reduces mitochondrial membrane potential, ATP production, and mitochondrial oxidative respiration, and increases mitochondrial oxidative stress . Additionally, carfilzomib treatment affects the contractility of human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) in 3-dimensional microtissues . At a single cell level, carfilzomib treatment impairs Ca2+ transients and reduces integrin-mediated traction forces .

Action Environment

The action, efficacy, and stability of Carfilzomib can be influenced by various environmental factors. For instance, the presence of certain cytogenetic and molecular abnormalities may predict a patient’s outcome in multiple myeloma . . More research is needed to fully understand how environmental factors influence Carfilzomib’s action.

Safety and Hazards

Carfilzomib has been associated with potentially fatal cardiac events, including cardiac arrest, cardiac failure, and myocardial infarction . These events have been reported in patients with or without pre-existing cardiac disorders .

Direcciones Futuras

Carfilzomib is currently approved as a twice-weekly IV infusion on days 1, 2, 8, 9, 15, and 16 of a 28-day cycle . Future directions in the field include the optimal duration of maintenance therapy, whether one drug is sufficient or whether multi-agent therapy should be used, whether response-adapted approaches can guide maintenance therapy, as well as whether cytogenetic risk or other disease-based characteristics can guide maintenance therapy choices .

Propiedades

IUPAC Name

(2S)-4-methyl-N-[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H57N5O7/c1-27(2)22-32(36(47)40(5)26-52-40)42-39(50)34(24-30-14-10-7-11-15-30)44-38(49)33(23-28(3)4)43-37(48)31(17-16-29-12-8-6-9-13-29)41-35(46)25-45-18-20-51-21-19-45/h6-15,27-28,31-34H,16-26H2,1-5H3,(H,41,46)(H,42,50)(H,43,48)(H,44,49)/t31-,32-,33-,34-,40+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLMPQMFVWMYDKT-NZTKNTHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)CN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)[C@]1(CO1)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC3=CC=CC=C3)NC(=O)CN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H57N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4048690
Record name Carfilzomib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

719.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble
Record name Carfilzomib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08889
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Carfilzomib is made up of four modified peptides and acts as a proteasome inhibitor. Carfilzomib irreversibly and selectively binds to N-terminal threonine-containing active sites of the 20S proteasome, the proteolytic core particle within the 26S proteasome. This 20S core has 3 catalytic active sites: the chymotrypsin, trypsin, and caspase-like sites. Inhibition of the chymotrypsin-like site by carfilzomib (β5 and β5i subunits) is the most effective target in decreasing cellular proliferation, ultimately resulting in cell cycle arrest and apoptosis of cancerous cells. At higher doses, carfilzomib will inhibit the trypsin-and capase-like sites.
Record name Carfilzomib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08889
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Carfilzomib

CAS RN

868540-17-4
Record name Carfilzomib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868540174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carfilzomib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08889
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Carfilzomib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-4-methyl-N-[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARFILZOMIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72X6E3J5AR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carfilzomib
Reactant of Route 2
Reactant of Route 2
Carfilzomib
Reactant of Route 3
Reactant of Route 3
Carfilzomib
Reactant of Route 4
Reactant of Route 4
Carfilzomib
Reactant of Route 5
Reactant of Route 5
Carfilzomib
Reactant of Route 6
Reactant of Route 6
Carfilzomib

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.